
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a bromoethyl group and a nitrovinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene typically involves the bromination of ethylbenzene followed by nitration. The reaction conditions often require the use of bromine and a suitable catalyst for the bromination step, and nitric acid for the nitration step. The process may involve multiple steps to ensure the correct positioning of the functional groups on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-Bromoethyl)-2-(2-aminovinyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrovinyl group can participate in electron transfer reactions, while the bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-2-(2-nitrovinyl)benzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-2-(2-nitrophenyl)benzene: Similar structure but with a nitrophenyl group instead of a nitrovinyl group.
Uniqueness: 1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is unique due to the specific combination of the bromoethyl and nitrovinyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can influence the compound’s behavior in various chemical reactions and biological systems.
Biologische Aktivität
1-(2-Bromoethyl)-2-(2-nitrovinyl)benzene is a synthetic organic compound with potential biological activity. This compound, characterized by its unique chemical structure, has garnered interest in medicinal chemistry due to its possible therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name : this compound
- CAS Number : 120427-94-3
- Molecular Formula : C10H10BrN2O2
The compound features a brominated ethyl group and a nitrovinyl group attached to a benzene ring, which may influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom can enhance electrophilic reactivity, allowing the compound to participate in nucleophilic substitution reactions. The nitro group may also play a role in redox reactions, contributing to the compound's overall biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted compounds can inhibit bacterial growth through mechanisms involving DNA damage and inhibition of protein synthesis.
Table 1: Antimicrobial Activity of Nitro Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(2-Bromoethyl)-2-nitrovinyl | E. coli | 32 µg/mL |
4-Nitrophenol | Staphylococcus aureus | 16 µg/mL |
Nitrofurantoin | Enterococcus faecalis | 8 µg/mL |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves the bromination of ethylene followed by a nitration step. The general synthetic route can be summarized as follows:
-
Bromination : Ethylene is reacted with bromine in a solvent such as dichloromethane at low temperatures.
C2H4+Br2→C2H4Br2
-
Nitration : The brominated product is then subjected to nitration using nitric acid and sulfuric acid to introduce the nitro group.
C6H5Br+HNO3→C6H4(NO2)Br+H2O
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-5-9-3-1-2-4-10(9)6-8-12(13)14/h1-4,6,8H,5,7H2/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPRCFFVLWHIBS-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CCBr)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.